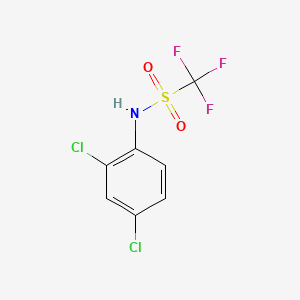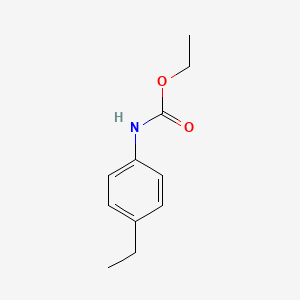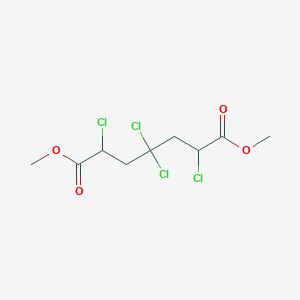
Dimethyl 2,4,4,6-tetrachloroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,4,4,6-tetrachloroheptanedioate is an organic compound characterized by its unique structure, which includes multiple chlorine atoms and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4,4,6-tetrachloroheptanedioate typically involves the chlorination of heptanedioic acid derivatives followed by esterification. One common method includes the reaction of heptanedioic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the dimethyl ester. The chlorination process is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,4,4,6-tetrachloroheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce partially or fully dechlorinated esters.
Applications De Recherche Scientifique
Dimethyl 2,4,4,6-tetrachloroheptanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2,4,4,6-tetrachloroheptanedioate involves its interaction with molecular targets through its reactive chlorine atoms and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,3,4,4-tetrachloro-2-pentenedioate: Similar in structure but with different positioning of chlorine atoms.
Dimethyl 2,6-dibromoheptanedioate: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
Uniqueness
Dimethyl 2,4,4,6-tetrachloroheptanedioate is unique due to its specific arrangement of chlorine atoms and ester groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
34909-87-0 |
|---|---|
Formule moléculaire |
C9H12Cl4O4 |
Poids moléculaire |
326.0 g/mol |
Nom IUPAC |
dimethyl 2,4,4,6-tetrachloroheptanedioate |
InChI |
InChI=1S/C9H12Cl4O4/c1-16-7(14)5(10)3-9(12,13)4-6(11)8(15)17-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
MDNCHKLWARBFPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC(CC(C(=O)OC)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


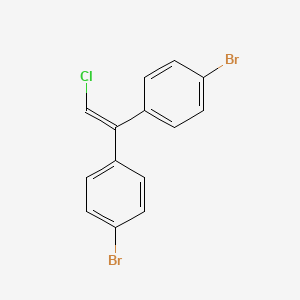
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
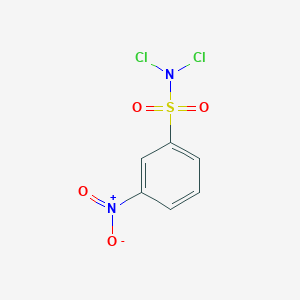

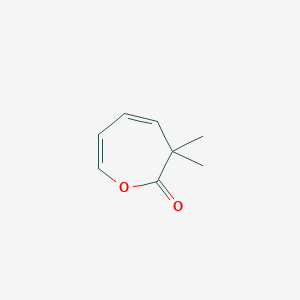

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
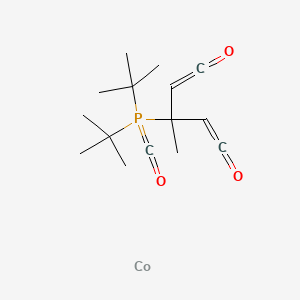
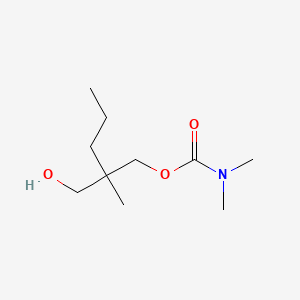
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
